Constitutional Regioisomerism Confirmed by HRMS and 2D NMR
The ortho isomer is differentiated from empagliflozin API by the position of the (S)-tetrahydrofuran-3-yloxy substituent on the central benzyl phenyl ring. In the API, this group is attached at the 4- (para) position of the benzyl phenyl relative to the methylene bridge; in the ortho isomer (CAS 2452301-30-1), it is attached at the 2- (ortho) position [1]. Comprehensive structural characterization using high-resolution mass spectrometry (HRMS), 1D ¹H/¹³C NMR, and 2D NMR (¹H-¹H COSY, HSQC, HMBC) conclusively establishes this connectivity difference [2]. The ortho-substitution pattern produces distinct aromatic proton coupling patterns and chemical shifts that differ from those of the para-substituted API, providing unambiguous spectroscopic fingerprints for identity confirmation in Certificates of Analysis [1]. This structural difference is the root cause of differential chromatographic retention, differential UV absorbance characteristics, and differential biological activity compared to the API [3].
| Evidence Dimension | Position of tetrahydrofuran-3-yloxy substituent on benzyl phenyl ring |
|---|---|
| Target Compound Data | Ortho (2-position) attachment: (2S,3R,4R,5S,6R)-2-(4-chloro-3-(2-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol |
| Comparator Or Baseline | Para (4-position) attachment (API): (2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol |
| Quantified Difference | Identical molecular formula (C₂₃H₂₇ClO₇) and molecular weight (450.9 Da); connectivity difference leads to distinct aromatic ¹H NMR chemical shifts and coupling patterns, enabling unambiguous identification by 2D NMR methods (COSY, HSQC, HMBC) [2] |
| Conditions | HRMS and 1D/2D NMR spectroscopy (DMSO-d₆); characterized as part of process impurity profiling per ICH Q3A requirements [2] |
Why This Matters
This structural difference is the foundational basis for all subsequent differentiation in chromatographic, spectroscopic, and biological behavior; without an authenticated ortho isomer reference standard, an analyst cannot confidently distinguish this regioisomer from the API using mass spectrometry alone.
- [1] Veeprho. Empagliflozin Ortho Isomer (CAS 2452301-30-1). Product Technical Datasheet VE006992. Published July 2022. Available at: https://veeprho.com/pt/impurities/empagliflozin-ortho-isomer/ (accessed May 2026). View Source
- [2] Chen Y, Li H, Hong H, Tao H, Peng X, Xu G. Isolation and characterization of novel process-related impurities in empagliflozin. Journal of Pharmaceutical and Biomedical Analysis, 2021, 198, 114001. DOI: 10.1016/j.jpba.2021.114001. View Source
- [3] Grempler R, Thomas L, Eckhardt M, Himmelsbach F, Sauer A, Sharp DE, Bakker RA, Mark M, Klein T, Eickelmann P. Empagliflozin, a novel selective sodium glucose cotransporter-2 (SGLT-2) inhibitor: characterisation and comparison with other SGLT-2 inhibitors. Diabetes, Obesity and Metabolism, 2012, 14(1), 83–90. DOI: 10.1111/j.1463-1326.2011.01517.x. View Source
